7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound that belongs to the class of isoquinolones. Isoquinolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the use of rhodium-catalyzed redox-neutral annulation of primary benzamides with diazo compounds . This procedure is efficient, exhibits good functional group tolerability, and does not require oxidants, making it environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline: Similar in structure but lacks the phenoxyphenyl and thioxo groups.
4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone: Shares the isoquinolone core but differs in substituents.
Uniqueness
The uniqueness of 7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H22N2O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
7,8-dimethoxy-2-(4-phenoxyphenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C25H22N2O4S/c1-29-22-13-16-12-21-24(28)27(25(32)26(21)15-17(16)14-23(22)30-2)18-8-10-20(11-9-18)31-19-6-4-3-5-7-19/h3-11,13-14,21H,12,15H2,1-2H3 |
InChI Key |
JRRKPNAZHJRATO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=C(C=C4)OC5=CC=CC=C5)OC |
Origin of Product |
United States |
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